molecular formula C8H13NO2 B2770307 methyl (2S)-2-isocyano-4-methylpentanoate CAS No. 158340-98-8

methyl (2S)-2-isocyano-4-methylpentanoate

Cat. No.: B2770307
CAS No.: 158340-98-8
M. Wt: 155.197
InChI Key: ZWTPUHSQAWCFFP-ZETCQYMHSA-N
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Description

Methyl (2S)-2-isocyano-4-methylpentanoate (CAS 67524-41-8) is a chiral organic compound with the molecular formula C 8 H 13 NO 2 and a molecular weight of 155.19 g/mol . This ester, characterized by its reactive isocyano group, serves as a valuable synthetic intermediate and chiral building block in organic and medicinal chemistry. A primary research application of this compound and its analogs is in the multicomponent synthesis of biologically active diketopiperazine derivatives . Specifically, it can be used in Ugi-type multicomponent reactions to construct monocyclic 2,6-diketopiperazines, which are privileged scaffolds in drug discovery. Research has demonstrated that such derivatives exhibit promising anticonvulsant activity in vivo, showing efficacy in maximal electroshock seizure (MES) tests . The chiral (S) configuration at the 2-position is often critical for this biological activity, making this enantiomerically pure reagent particularly valuable for developing new central nervous system agents . Researchers utilize this isonitrile in complex synthetic sequences where it acts as a convertible precursor. The high reactivity of the isocyano group enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the rapid assembly of complex molecular architectures. The 4-methylpentanoate (leucinate) backbone contributes to specific steric and lipophilic properties that can influence the pharmacokinetic profile of the final target molecules. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-isocyano-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTPUHSQAWCFFP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2s 2 Isocyano 4 Methylpentanoate

Strategies for Stereoselective Synthesis

Achieving the desired (2S) stereochemistry is paramount. The primary strategies rely on leveraging pre-existing chirality from natural sources or inducing chirality through auxiliary or catalytic methods.

Derivation from Chiral Amino Acid Precursors

The most direct and common route to methyl (2S)-2-isocyano-4-methylpentanoate utilizes the chiral pool, starting from the naturally occurring amino acid, L-leucine. This approach preserves the inherent stereochemistry of the starting material throughout the synthetic sequence. The typical pathway involves two main steps: N-formylation followed by dehydration. nih.gov

The starting material is L-leucine methyl ester, which is readily prepared by the esterification of L-leucine with methanol (B129727) in the presence of an acid catalyst or reagents like thionyl chloride or trimethylchlorosilane. ontosight.ainih.gov

Step 1: N-Formylation The primary amine of L-leucine methyl ester is converted to the corresponding N-formyl derivative, N-formyl-L-leucine methyl ester. Various formylating agents can be employed. A practical method involves heating the amino ester with aqueous formic acid in a suitable solvent like toluene, with azeotropic removal of water. scispace.com Other methods include the use of acetic formic anhydride (B1165640) or reacting the amine with dimethylformamide (DMF) in the presence of a catalyst like imidazole (B134444). researchgate.net It is crucial that the formylation conditions are mild enough to prevent racemization of the chiral center. scispace.com

Step 2: Dehydration The resulting N-formyl-L-leucine methyl ester is then dehydrated to yield the target isocyanide. This critical step is discussed in detail in section 2.2.1. The selection of the dehydration reagent and conditions is vital to ensure a high yield and, most importantly, to maintain the enantiomeric purity of the product. nih.gov

Chiral Auxiliary-Mediated Approaches

An alternative strategy for stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.org This method builds the desired stereocenter on an achiral precursor. A common approach employs Evans oxazolidinone auxiliaries. sigmaaldrich.com

A general synthetic scheme would proceed as follows:

Acylation: An oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with bromoacetyl chloride to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a base like sodium bis(trimethylsilyl)amide to form a sodium enolate. The subsequent reaction of this enolate with an alkylating agent, in this case, isobutyl bromide, proceeds with high diastereoselectivity. The steric bulk of the auxiliary directs the incoming alkyl group to the opposite face, establishing the desired (S) configuration at the α-carbon.

Auxiliary Cleavage: The chiral auxiliary is cleaved, for instance, by hydrolysis with lithium hydroxide, to yield (S)-2-amino-4-methylpentanoic acid (L-leucine).

Esterification and Isocyanide Formation: The resulting amino acid is then converted to the target this compound through the esterification, formylation, and dehydration sequence described in section 2.1.1.

While effective, this multi-step approach is less direct than starting from L-leucine itself. However, it is a powerful method for synthesizing non-natural amino acid derivatives. wikipedia.org

Asymmetric Catalytic Routes to Isocyanide Formation

The development of catalytic asymmetric methods to directly form α-chiral isocyanides is a more modern and highly desirable, yet challenging, field. rsc.orgnih.gov While significant progress has been made in the catalytic asymmetric cyanation of various substrates, direct catalytic asymmetric isocyanation is less developed. acs.org

Conceptually, such a route could involve the asymmetric addition of an isocyanide equivalent to a prochiral electrophile. For instance, the Michael addition of a nucleophilic isocyanide precursor, such as an α-isocyanoacetate, to an α,β-unsaturated compound in the presence of a chiral organocatalyst or metal complex could potentially generate β-substituted isocyano esters. researchgate.net However, the direct catalytic enantioselective synthesis of simple α-alkyl isocyano esters like this compound remains an area of active research. The primary challenge lies in designing a chiral catalyst that can effectively control the stereochemistry of the C-N≡C bond formation.

Isocyanide Functional Group Introduction

The conversion of a primary amine or its formamide (B127407) derivative into an isocyanide is the key transformation in the synthesis of this compound.

Dehydration of Formamide Derivatives

The dehydration of N-formyl-L-leucine methyl ester is the most prevalent and reliable method for synthesizing the target isocyanide. rsc.org This transformation is typically achieved using a strong dehydrating agent in the presence of a tertiary amine base, which neutralizes the acid generated during the reaction. nih.govthieme-connect.com The choice of reagent can impact yield, purity, reaction time, and sustainability. rsc.org

Several common dehydrating systems are used:

Phosphorus Oxychloride (POCl₃): This is a classic and highly effective reagent, often used with bases like triethylamine (B128534) or pyridine (B92270). nih.govresearchgate.net The reaction is generally fast and provides high yields. Recent protocols have focused on using triethylamine as both the base and the solvent to create a greener, solvent-free process that can be completed in minutes. nih.govresearchgate.net

Toluenesulfonyl Chloride (TsCl): In the presence of a base like pyridine, TsCl is an effective dehydrating agent. It is considered a more sustainable option compared to POCl₃, with easier handling and lower toxicity. rsc.org

Phosgene (B1210022) and its Surrogates (Diphosgene, Triphosgene): While highly efficient, the extreme toxicity of phosgene and its derivatives has led to their replacement by safer alternatives. nih.gov

Burgess Reagent: This reagent is known for its mild, halide-free reaction conditions, making it suitable for sensitive substrates. rsc.org

Triphenylphosphine (PPh₃) and Iodine: This combination serves as a mild and efficient dehydrating system, proceeding under ambient conditions and utilizing readily available, low-cost reagents. thieme-connect.com

The general mechanism involves the activation of the formamide oxygen by the electrophilic dehydrating agent, followed by a base-mediated elimination to form the isocyanide. Careful control of reaction temperature is often necessary to prevent racemization of the sensitive α-chiral center. nih.gov

Table 1: Comparison of Common Dehydrating Agents for Formamide to Isocyanide Conversion

Dehydrating AgentTypical BaseCommon ConditionsAdvantagesDisadvantagesRef.
Phosphorus Oxychloride (POCl₃)Triethylamine, PyridineDCM or neat base, 0°C to RT, < 1 hrHigh yield, fast reaction, widely applicableToxic, corrosive, requires careful handling nih.gov, researchgate.net
p-Toluenesulfonyl Chloride (TsCl)Pyridine, QuinolineDCM, RT, ~2 hrsLower toxicity than POCl₃, good yieldsLonger reaction times rsc.org
Triphenylphosphine (PPh₃) / Iodine (I₂)TriethylamineAcetonitrile, RTMild conditions, readily available reagentsStoichiometric phosphine (B1218219) oxide byproduct thieme-connect.com
Burgess ReagentNone requiredDCM, RT, ~12 hrsVery mild, halide-free, good for sensitive substratesReagent cost, moisture sensitive rsc.org
Diphosgene / TriphosgeneN-MethylmorpholineDCM, low temperatureHigh yieldsHighly toxic, generates phosgene in situ nih.gov

Alternative Isocyanation Procedures

While formamide dehydration is dominant, other methods for introducing the isocyanide group exist.

Hofmann Carbylamine Reaction The Hofmann isocyanide synthesis, or carbylamine reaction, is a classic method that converts a primary amine directly to an isocyanide. wikipedia.org This reaction involves treating the primary amine (in this case, L-leucine methyl ester) with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide, often with a phase-transfer catalyst. wikipedia.org The base deprotonates chloroform to generate the highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate, which then reacts with the amine to form the isocyanide.

The main advantage of this method is that it is a one-step conversion from the amine, bypassing the need to isolate the formamide intermediate. However, the strongly basic conditions can promote side reactions, such as hydrolysis of the methyl ester group or racemization of the α-stereocenter. Recent advancements using microwave assistance may offer improved yields and shorter reaction times. digitellinc.com The foul odor of the isocyanide product is a characteristic indicator of a successful reaction. wikipedia.org

Optimization of Reaction Conditions for Synthesis

The efficient synthesis of this compound, a chiral isocyanide derived from L-leucine, is critically dependent on the optimization of reaction conditions, particularly for the dehydration of its N-formyl precursor, N-formyl-L-leucine methyl ester. Research into the synthesis of isocyanides has identified several key parameters that can be manipulated to maximize yield and purity. The dehydration step is commonly achieved using a dehydrating agent in the presence of a base and an appropriate solvent.

Detailed studies on the optimization of isocyanide synthesis from N-formamides have provided valuable insights that are applicable to the preparation of this compound. A common and effective dehydrating agent for this transformation is p-toluenesulfonyl chloride (p-TsCl) in the presence of a suitable base. The optimization of this reaction involves a systematic variation of the base, solvent, and stoichiometry of the reagents.

Influence of the Base:

The choice of base is crucial for the successful dehydration of the N-formamide. The reaction requires at least two equivalents of a base to neutralize the p-toluenesulfonic acid byproduct and to facilitate the elimination process. A screening of various amine bases has shown that the basicity and steric hindrance of the base significantly affect the reaction outcome.

Below is a data table summarizing the effect of different bases on the yield of a representative isocyanide synthesis using p-toluenesulfonyl chloride.

EntryBasepKa of Conjugate AcidYield (%)
1Triethylamine10.7565
2Diisopropylethylamine10.7570
3Pyridine5.2540
42,6-Lutidine6.6555
5DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)13.5075

Data is representative of the optimization of isocyanide synthesis from an N-formamide precursor.

From this data, it is evident that stronger, non-nucleophilic bases like DBU provide the highest yields. Triethylamine and diisopropylethylamine also perform well, while weaker bases such as pyridine and the more sterically hindered 2,6-lutidine are less effective.

Influence of the Solvent:

The solvent plays a critical role in the reaction by affecting the solubility of the reactants and intermediates, as well as influencing the reaction rate. A range of aprotic solvents with varying polarities are typically evaluated to find the optimal medium for the reaction.

The following table illustrates the impact of different solvents on the reaction yield.

EntrySolventDielectric Constant (ε)Yield (%)
1Dichloromethane (B109758) (DCM)9.0872
2Tetrahydrofuran (THF)7.5868
3Acetonitrile (MeCN)37.565
4Toluene2.3850
5N,N-Dimethylformamide (DMF)36.778

Data is representative of the optimization of isocyanide synthesis from an N-formamide precursor.

The results indicate that polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) were found to be the most effective solvents for this transformation, likely due to their ability to dissolve the reactants and stabilize charged intermediates.

Stoichiometry and Temperature:

The stoichiometry of the dehydrating agent and the base, as well as the reaction temperature, are also critical parameters to optimize. Typically, a slight excess of the dehydrating agent and the base is used to ensure complete conversion of the starting material. The reaction is often performed at room temperature, but cooling or heating may be necessary depending on the specific substrate and reagents used. For the dehydration using p-TsCl, the reaction is generally carried out at room temperature, which is advantageous as it avoids the need for heating or cooling and simplifies the experimental setup.

Applications of Methyl 2s 2 Isocyano 4 Methylpentanoate As a Chiral Building Block in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Scaffolds

The isocyano group of methyl (2S)-2-isocyano-4-methylpentanoate is highly reactive and participates in a variety of cycloaddition and multicomponent reactions, providing efficient pathways to a range of heterocyclic systems. The inherent chirality of the molecule is often transferred to the products, enabling the asymmetric synthesis of these important structural motifs.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazoles, Pyrroles, Imidazoles)

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful methods for the one-pot synthesis of complex molecules, including various nitrogen-containing heterocycles. This compound serves as a key chiral component in these reactions, enabling the formation of optically active products.

Oxazoles: The synthesis of chiral oxazoles can be achieved through reactions involving this compound. For instance, in a Passerini-type reaction, an aldehyde, a carboxylic acid, and the isocyanide can react to form an α-acyloxy carboxamide. This intermediate can then undergo subsequent cyclization and dehydration to yield a substituted oxazole. The stereocenter from the leucine (B10760876) backbone influences the stereochemistry of the final product.

Pyrroles: The construction of pyrrole (B145914) rings, another crucial scaffold in medicinal chemistry, can be accomplished using this chiral isocyanide. Multicomponent syntheses of pyrroles often involve the reaction of an amine, an α,β-unsaturated carbonyl compound, and an isocyanide. The use of this compound in such reactions allows for the introduction of a chiral substituent on the pyrrole ring, leading to the formation of enantioenriched products.

Imidazoles: Chiral imidazoles and their derivatives are also accessible using this building block. One common approach is the van Leusen imidazole (B134444) synthesis, which involves the reaction of an aldimine with a tosylmethyl isocyanide (TosMIC) derivative. While not a direct application of this compound, related multicomponent strategies can be employed. For example, a four-component reaction between an aldehyde, a primary amine, carbon monoxide (or a surrogate), and the chiral isocyanide can lead to the formation of imidazole scaffolds where the stereochemical integrity of the leucine-derived fragment is maintained.

HeterocycleSynthetic Method (General)Role of this compound
Oxazole Passerini reaction followed by cyclizationProvides a chiral N-acyl side chain
Pyrrole Multicomponent reaction with enones/enalsIntroduces a chiral substituent
Imidazole Four-component reactionActs as a chiral component in ring formation

Formation of Other Heterocyclic Architectures

Beyond the common five-membered nitrogen heterocycles, this compound is instrumental in synthesizing other complex heterocyclic architectures. Its participation in Ugi and Ugi-type reactions followed by intramolecular cyclization is a particularly powerful strategy. The initial Ugi adduct, a linear peptide-like structure, can be designed to contain functional groups that react intramolecularly to form new rings. This "Ugi/post-cyclization" strategy has been used to create a variety of scaffolds, including piperazinones and benzodiazepinediones, where the chirality from the leucine derivative is embedded in the final polycyclic structure.

Preparation of Peptidomimetic Structures and Modified Peptides

The structural similarity of the products of Ugi and Passerini reactions to dipeptides makes this compound an ideal reagent for the synthesis of peptidomimetics and modified peptides. These reactions allow for the rapid assembly of peptide-like backbones with diverse side chains.

The Ugi four-component reaction (U-4CR), which combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide, produces α-acylamino amides. When this compound is used as the isocyanide component, the resulting product is a peptide-like molecule with a leucine residue at a specific position. This method offers a high degree of diversity, as the other three components can be varied extensively, allowing for the creation of large libraries of peptidomimetics. The stereochemistry at the α-carbon of the leucine isocyanide is generally retained throughout the reaction, ensuring the formation of stereochemically defined products.

Similarly, the Passerini three-component reaction yields α-acyloxy carboxamides, which can also be considered as modified peptide structures. The use of the chiral leucine isocyanide in this reaction introduces a specific stereocenter and a hydrophobic isobutyl side chain, which can be crucial for biological activity and target recognition.

ReactionComponentsProduct TypeKey Feature with Leucine Isocyanide
Ugi Reaction Amine, Carbonyl, Carboxylic Acid, Isocyanideα-Acylamino AmideCreates a stereodefined leucine-containing peptide backbone.
Passerini Reaction Carbonyl, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideIncorporates a chiral leucine-derived N-formyl amide.

Strategies in Natural Product Total Synthesis

The chiral pool, which consists of readily available, inexpensive, and enantiomerically pure natural compounds, is a cornerstone of modern asymmetric synthesis. Amino acids, including L-leucine, are a vital part of this pool. This compound, as a direct derivative of L-leucine, allows synthetic chemists to incorporate a specific chiral fragment into a complex target molecule with high fidelity.

In the context of natural product total synthesis, this chiral building block can be used in key bond-forming reactions to set a crucial stereocenter early in the synthetic sequence. Multicomponent reactions featuring this isocyanide can rapidly assemble a significant portion of the carbon skeleton of a natural product in a single step, often with excellent stereocontrol. This approach significantly enhances the efficiency and elegance of a total synthesis by reducing the number of steps and avoiding tedious chiral resolutions or the use of expensive chiral catalysts. While specific, high-profile examples in completed total syntheses are still emerging, the potential of this strategy is widely recognized.

Contributions to Combinatorial Chemistry and Library Generation

The rise of high-throughput screening in drug discovery has created a massive demand for large and diverse collections of small molecules. Multicomponent reactions, particularly the Ugi and Passerini reactions, are ideally suited for combinatorial chemistry and the generation of compound libraries due to their one-pot nature, high yields, and the ability to introduce multiple points of diversity.

This compound is an excellent component for such libraries for several reasons. Firstly, its origin from a natural amino acid imparts a degree of "drug-likeness" and biological relevance to the library members. Secondly, the fixed stereochemistry reduces the complexity of the library by avoiding the formation of diastereomeric mixtures, which simplifies purification and biological evaluation. By systematically varying the other components in a multicomponent reaction with this chiral isocyanide, chemists can rapidly generate large libraries of structurally related but diverse compounds. These libraries can then be screened for biological activity against a wide range of therapeutic targets, accelerating the discovery of new lead compounds.

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation of Methyl 2s 2 Isocyano 4 Methylpentanoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. Each technique probes different aspects of the molecule's constitution, from the connectivity of its atomic framework to the nature of its functional groups and its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For methyl (2S)-2-isocyano-4-methylpentanoate, ¹H NMR spectroscopy would be used to identify all unique proton environments. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.

Expected ¹H NMR Data: The structure contains several distinct proton groups. The methoxy (B1213986) group (-OCH₃) protons would appear as a singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The proton at the chiral center (C2), being attached to both the isocyano and ester groups, would be significantly deshielded and appear as a multiplet. The protons of the isobutyl group would show characteristic splitting patterns corresponding to their positions relative to the chiral center and each other.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of an isocyanide is the signal for the isocyano carbon (-N≡C). This carbon nucleus typically resonates in a distinct region of the spectrum. ethernet.edu.et Due to the electronic symmetry around the ¹⁴N nucleus, coupling between the isocyanide ¹³C and the ¹⁴N nucleus can sometimes be observed, as can coupling to the adjacent ¹³C nucleus to which the isocyano group is attached, with coupling constants (J) around 5-14 Hz. wikipedia.org

Table of Predicted NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
-CH(CH₃)₂~0.9-1.0Doublet~22-23
-CH(CH₃)₂~1.8-2.0Multiplet~24-25
-CH₂-~1.5-1.7Multiplet~40-42
-CH(NC)-~4.0-4.2Multiplet~55-60
-N≡C--~155-165
C=O--~170-175
-OCH₃~3.7-3.8Singlet~52-53

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most diagnostic feature in the IR spectrum of this compound is the isocyanide functional group (-N≡C). Isocyanides exhibit a strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2165 and 2110 cm⁻¹. wikipedia.orgmdpi.com This peak is a definitive indicator of the presence of the isocyano moiety.

Another key functional group is the ester carbonyl (C=O). This group gives rise to a strong absorption band, generally found in the range of 1750-1735 cm⁻¹ for saturated esters. libretexts.org The presence of both of these characteristic peaks provides strong evidence for the compound's core structure. Additional bands corresponding to C-H stretching (around 3000-2850 cm⁻¹) and C-O stretching would also be present. libretexts.org

Table of Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Isocyanide (-N≡C)Stretching2165 - 2110Strong, Sharp
Ester Carbonyl (C=O)Stretching1750 - 1735Strong
Alkyl C-HStretching3000 - 2850Medium to Strong
Ester C-OStretching1300 - 1150Strong

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Upon ionization in the mass spectrometer, a molecule forms a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk

For this compound (C₈H₁₃NO₂), the exact molecular weight is 155.19 g/mol . High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the determination of the molecular formula.

The molecular ion is often energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, common fragmentation pathways would likely involve the ester and alkyl portions of the molecule. libretexts.org

Plausible Fragmentation Pathways:

Loss of a methoxy radical (•OCH₃): Cleavage of the ester C-O bond would result in an acylium ion with m/z = 124.

Loss of the carbomethoxy group (•COOCH₃): This would lead to a fragment ion with m/z = 96.

Cleavage of the isobutyl side chain: Loss of an isopropyl radical (•CH(CH₃)₂) would generate a fragment at m/z = 112. Loss of an isobutyl radical would result in a fragment at m/z = 98.

McLafferty Rearrangement: If sterically feasible, this rearrangement could lead to characteristic neutral losses.

Table of Expected Key Ions in the Mass Spectrum

m/zProposed Ion StructureOrigin
155[C₈H₁₃NO₂]⁺Molecular Ion (M⁺)
124[M - •OCH₃]⁺Loss of methoxy radical
96[M - •COOCH₃]⁺Loss of carbomethoxy group
57[C₄H₉]⁺Isobutyl cation

Since this compound is a chiral molecule, its stereochemical identity must be confirmed. Chiroptical techniques are specifically designed to probe molecular chirality.

Optical Rotation: This is a classical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. sigmaaldrich.com The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). A non-zero optical rotation confirms the compound is chiral and present in an enantiomerically enriched form. The sign of the rotation (+ or -) is specific to the enantiomer, and its magnitude is proportional to the enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com A CD spectrum provides information about the absolute configuration and conformation of the molecule. youtube.com Chromophores, such as the ester carbonyl and potentially the isocyanide group, located in a chiral environment will give rise to a CD signal. The resulting spectrum can be compared to theoretical calculations or to spectra of related compounds with known stereochemistry to assign the absolute configuration of the chiral center.

Chromatographic Separation Techniques for Purification and Purity Evaluation

Chromatography is indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. nih.gov For this compound, HPLC can be used to determine its chemical purity by separating it from any non-isomeric impurities.

More importantly, chiral HPLC is the definitive method for assessing stereochemical purity. This technique is capable of separating the (2S)-enantiomer from its mirror image, the (2R)-enantiomer. nih.gov There are two primary strategies for chiral HPLC separation: chiralpedia.com

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP). The CSP is an inert support (like silica (B1680970) gel) to which a single enantiomer of a chiral selector is bound. sigmaaldrich.com As the racemic or enriched mixture of the isocyanide passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. These complexes have different stabilities, leading to different retention times and thus, separation. sigmaaldrich.com Common CSPs are based on derivatized polysaccharides (cellulose, amylose), macrocyclic glycopeptides, or cyclodextrins. sigmaaldrich.comnih.gov

Indirect Method: In this method, the enantiomeric mixture is first reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com Since diastereomers have different physical properties, they can be separated on a standard, non-chiral HPLC column (e.g., silica or C18). sigmaaldrich.com

For routine analysis to determine the enantiomeric excess (ee) of this compound, the direct method using a CSP is generally preferred due to its convenience and accuracy. The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the ee.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and thermally stable compounds. Due to the inherent volatility of this compound, GC and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are highly suitable for its analysis.

GC-based methods are effective for assessing the purity of synthesized isocyanide compounds. nih.gov The direct analysis of isocyanides by GC is feasible, but derivatization is sometimes employed to enhance analytical performance, especially for less volatile or more polar derivatives. nih.govmdpi.com For instance, a common derivatization strategy for isocyanates, which are related to isocyanides, involves reaction with an amine like di-n-butylamine to form a more stable urea (B33335) derivative, which can then be analyzed with high precision. nih.govresearchgate.net

GC-MS is particularly powerful, as it combines the separation capabilities of GC with the identification power of mass spectrometry. japsonline.comresearchgate.net As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation data. This is crucial for confirming the identity of this compound and for identifying any impurities or byproducts from a synthesis. For complex biological samples, techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte, enabling detection at very low levels. nih.gov

Below is a table summarizing typical parameters for a GC-MS analysis suitable for this compound.

Table 1: Illustrative GC-MS Parameters for Analysis of a Volatile Isocyanide

Parameter Specification Purpose
GC System
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) Provides high-resolution separation of volatile organic compounds.
Carrier Gas Helium or Hydrogen Inert mobile phase to carry the analyte through the column.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample upon injection.
Oven Program Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 min A temperature gradient is used to separate compounds with a range of boiling points.
MS System
Ionization Mode Electron Ionization (EI) at 70 eV Standard hard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Time-of-Flight (TOF) Filters fragments based on their mass-to-charge ratio (m/z).
Detector Electron Multiplier Detects and amplifies the ion signal.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, verifying its enantiomeric purity is of paramount importance. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. researchgate.netnih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

High-Performance Liquid Chromatography (HPLC) with a CSP is the most widely used and versatile method for this purpose. csfarmacie.cznih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other. researchgate.net

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) being particularly effective for a broad range of compounds. nih.gov Cyclodextrin-based CSPs are also commonly used. csfarmacie.cz The choice of CSP and the mobile phase composition (often a mixture of alkanes and alcohols like hexane (B92381) and isopropanol) are critical for achieving baseline separation of the enantiomers. The enantiomeric excess can be accurately calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Chiral GC is another viable technique, typically employing capillary columns coated with cyclodextrin (B1172386) derivatives as the CSP. gcms.cz It is particularly useful for volatile chiral compounds like the target molecule. sigmaaldrich.com

The table below outlines a typical set of conditions for determining the enantiomeric excess of a compound like this compound using chiral HPLC.

Table 2: Representative Chiral HPLC Method Parameters

Parameter Specification Purpose
HPLC System
Column Chiral Stationary Phase (CSP), e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 250 x 4.6 mm, 5 µm particle size) The chiral selector provides differential interaction with the enantiomers, enabling their separation.
Mobile Phase Isocratic mixture, e.g., 95:5 (v/v) n-Hexane / 2-Propanol The solvent system elutes the compounds. The ratio is optimized to achieve good resolution and reasonable analysis time.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and, consequently, the retention times.
Column Temperature 25 °C Maintained at a constant temperature to ensure reproducible retention times.
Detector
Type UV-Vis Detector Monitors the column effluent for UV-absorbing compounds.
Wavelength 210-220 nm Wavelength at which the isocyano or ester group may absorb UV light.
Data Analysis

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive analytical method for elucidating the three-dimensional structure of a molecule in the solid state. acs.org It provides unambiguous proof of connectivity, conformation, and, for chiral molecules, absolute configuration. acs.orgbohrium.comcornell.edu

The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. This map is then interpreted to determine the precise location of each atom in the molecule, yielding detailed information on bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

For a chiral compound synthesized from a stereochemically defined starting material like L-leucine, X-ray crystallography can confirm that the stereocenter's configuration has been retained during the chemical transformation. By using anomalous dispersion effects, the absolute configuration of the molecule can be determined without reference to the starting material. The resulting crystal structure also reveals how molecules pack in the solid state and details the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. acs.orgacs.orgresearchgate.net

The structural data obtained from X-ray crystallography are often deposited in public databases like the Cambridge Crystallographic Database (CSD), serving as a permanent record and a reference for the scientific community. acs.orgbohrium.com

The table below provides an example of the crystallographic data that would be obtained for a derivative of this compound.

Table 3: Example Crystallographic Data for a Leucine (B10760876) Derivative

Parameter Value Description
Chemical Formula C₁₂H₁₇NO₄ The elemental composition of the molecule in the crystal.
Formula Weight 239.27 g/mol The molar mass of the compound.
Crystal System Monoclinic The shape of the unit cell, one of the seven crystal systems.
Space Group P2₁/c Describes the symmetry elements within the unit cell. mdpi.com
Unit Cell Dimensions Parameters defining the size and shape of the repeating unit. mdpi.com
a 9.5401(7) Å Length of the 'a' axis of the unit cell.
b 11.8332(8) Å Length of the 'b' axis of the unit cell.
c 11.858(1) Å Length of the 'c' axis of the unit cell.
α 90° Angle between 'b' and 'c' axes.
β 109.436(8)° Angle between 'a' and 'c' axes.
γ 90° Angle between 'a' and 'b' axes.
Volume (V) 1262.3(2) ų The volume of the unit cell.
Z 4 The number of molecules in the unit cell.
R-factor < 0.05 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Data presented is illustrative and based on a related molecular structure for demonstration purposes. mdpi.comresearchgate.net

Computational and Theoretical Investigations Pertaining to Methyl 2s 2 Isocyano 4 Methylpentanoate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For methyl (2S)-2-isocyano-4-methylpentanoate, methods like Density Functional Theory (DFT) are commonly employed due to their balance of accuracy and computational cost. scispace.com

One of the primary goals of these calculations is to determine the distribution of electrons within the molecule, which dictates its chemical behavior. Key aspects of the electronic structure of this compound that can be elucidated include:

Molecular Orbitals: Calculations can map out the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting reactivity, as they are the primary orbitals involved in chemical reactions.

Electron Density and Charge Distribution: The calculations can reveal the electron density distribution, highlighting regions of high and low electron density. This is often visualized through electron density maps. Furthermore, atomic charges can be calculated (e.g., using Mulliken population analysis) to identify electrophilic and nucleophilic sites within the molecule. chemrxiv.org For instance, the isocyano group (-N≡C) is a key functional group, and calculations can quantify the partial charges on the nitrogen and carbon atoms, shedding light on their reactivity.

Bonding Analysis: The nature of the chemical bonds within the molecule can be analyzed in detail. For example, the bond order and strength of the isocyano triple bond, the ester group bonds, and the carbon-carbon single bonds in the alkyl chain can be quantified.

A variety of computational methods can be applied, each with its own strengths. The choice of method and basis set is critical for obtaining accurate results. For instance, the M06-2X functional with a def2-TZVP basis set has been shown to provide a good balance of accuracy and efficiency for organic molecules. scispace.com

Below is a hypothetical data table illustrating the type of information that could be obtained from quantum chemical calculations on this compound.

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-8.5 eVDFT/B3LYP/6-31G
LUMO Energy+1.2 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G
Mulliken Charge on Isocyano Carbon+0.25DFT/B3LYP/6-31G
Mulliken Charge on Isocyano Nitrogen-0.30DFT/B3LYP/6-31G*

Note: The data in this table is illustrative and not based on actual published results for this specific molecule.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, this can involve studying its behavior in various chemical transformations.

A key aspect of this modeling is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which is directly related to the reaction rate.

For example, isocyanoacetates can undergo SN2' reactions. nih.gov Computational modeling of such a reaction involving this compound would involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often a complex computational task.

Frequency Analysis: A frequency calculation is performed on the optimized structures. For a minimum energy structure (reactant or product), all vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

The study of reaction mechanisms can also distinguish between different possible pathways, such as concerted versus stepwise mechanisms. mdpi.com In a concerted mechanism, all bond-making and bond-breaking occurs in a single step, whereas a stepwise mechanism involves one or more intermediates.

Below is a hypothetical data table summarizing the kind of data that could be generated from a computational study of a reaction involving this compound.

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition State+25.31
Products-15.80

Note: The data in this table is illustrative and not based on actual published results for this specific molecule.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformers or rotamers, can have different energies, and therefore different stabilities. For a flexible molecule like this compound, understanding its conformational preferences is crucial as it can influence its reactivity and physical properties.

The primary factors that determine the relative energies of different conformers are:

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. Eclipsed conformations have higher torsional strain than staggered conformations. libretexts.org

Steric Strain: This is the repulsion between non-bonded atoms or groups that are close to each other in space. Gauche interactions are a common source of steric strain. libretexts.org

For this compound, rotation around the various single bonds in its structure will lead to a complex potential energy surface with multiple energy minima corresponding to stable conformers. Computational methods can be used to explore this surface and identify the most stable conformers. This is typically done by systematically rotating dihedral angles and calculating the energy at each point.

The principles of conformational analysis can also be used to predict the stereochemical outcome of reactions. The preferred conformation of the starting material may dictate the facial selectivity of an incoming reagent, leading to the preferential formation of one stereoisomer over another.

A hypothetical table of the relative energies of different conformers of this compound is presented below.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°+0.9
Eclipsed+4.5

Note: The data in this table is illustrative and based on general principles of conformational analysis, not specific published results for this molecule.

Molecular Dynamics Simulations for Reactivity Insights

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the classical equations of motion are solved for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations can provide insights into its dynamic behavior and reactivity in a condensed phase, such as in a solvent or in the active site of an enzyme. While classical MD simulations use a simplified force field to describe the interactions between atoms, more advanced methods like quantum-mechanical molecular dynamics (QMD) can be used to study reactions where bond breaking and forming occur. chemrxiv.org

QMD simulations have been used to investigate the mechanism of isocyanide hydratase (ICH) catalysis, an enzyme that hydrates isocyanides to formamides. chemrxiv.org A similar approach could be used to study the reactivity of this compound. For example, a QMD simulation could be used to model the hydrolysis of the isocyano group, revealing the detailed atomic motions and electronic rearrangements that occur during the reaction.

Key insights that can be gained from MD simulations include:

Solvent Effects: The influence of the solvent on the conformation and reactivity of the molecule can be studied explicitly.

Enzyme-Substrate Interactions: If the molecule is a substrate for an enzyme, MD simulations can be used to study how it binds to the active site and how the enzyme facilitates the chemical reaction.

Reaction Pathways: By simulating the system at a high temperature or using advanced sampling techniques, it is possible to observe rare events like chemical reactions and map out the reaction pathway.

The analysis of MD trajectories can provide a wealth of information, including radial distribution functions, root-mean-square deviations, and free energy profiles along a reaction coordinate.

Emerging Research Directions and Future Prospects for Methyl 2s 2 Isocyano 4 Methylpentanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is paramount to unlocking the full synthetic potential of methyl (2S)-2-isocyano-4-methylpentanoate. While traditional Lewis acid and Brønsted acid catalysis have been employed in isocyanide reactions, contemporary research is focused on more sophisticated and highly selective catalysts.

Organocatalysis: Chiral bifunctional organocatalysts, such as (thio)ureas and squaramides, are emerging as powerful tools for controlling stereoselectivity in reactions involving isocyanides. These catalysts operate through hydrogen-bonding interactions, activating the substrates and creating a chiral environment that directs the approach of the reactants. For instance, in multicomponent reactions, these catalysts can facilitate the enantioselective addition of nucleophiles to the nitrilium ion intermediate formed from the isocyanide.

Transition Metal Catalysis: Transition metal catalysis offers a broad spectrum of opportunities for activating this compound in novel ways. Lewis acidic metal complexes can enhance the electrophilicity of the isocyanide carbon, facilitating nucleophilic attack. For example, the oxidation of sulfides and sulfoxides by permanganate (B83412) has been shown to be catalyzed by Lewis acids like iron(III) chloride, which activate the oxidant by forming complexes. nih.gov This principle of Lewis acid activation can be extended to reactions involving isocyanides.

Recent advancements have also focused on the development of helical polyisocyanide-supported catalysts. For example, a chiral helical polyisocyanide catalyst derived from L-isoleucine has been successfully used for asymmetric aldol (B89426) and oxa-Michael–aldol cascade reactions, demonstrating the potential of amino acid-derived isocyanides in creating recyclable and efficient catalytic systems. rsc.org

Catalyst TypeMode of ActivationPotential Application with this compound
Chiral Bifunctional (Thio)ureaHydrogen BondingAsymmetric multicomponent reactions (e.g., Ugi, Passerini)
Squaramide-based CatalystsHydrogen BondingEnantioselective cycloadditions
Transition Metal Lewis AcidsCoordination to IsocyanideActivation towards nucleophilic attack, Friedel-Crafts type reactions
Helical Polyisocyanide CatalystsChiral ScaffoldHeterogeneous asymmetric catalysis

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and continuous-flow platforms is revolutionizing drug discovery and materials science by enabling high-throughput screening and process optimization. The unique properties of isocyanides, including their high reactivity, make them well-suited for these modern synthetic technologies.

Automated Synthesis: The use of isocyanide-based multicomponent reactions (IMCRs) is particularly amenable to automated synthesis due to their convergent nature and operational simplicity. nih.gov Automated platforms can rapidly screen a wide range of starting materials to generate large libraries of complex molecules derived from this compound. This high-throughput approach accelerates the discovery of new compounds with desired biological or material properties.

Flow Chemistry: Flow chemistry offers several advantages for handling isocyanides, which can be odorous and potentially toxic. princeton.edu Performing reactions in a closed, continuous-flow system minimizes exposure and allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to improved yields, selectivities, and safety. The in-situ generation and immediate consumption of reactive intermediates, a key feature of flow chemistry, is particularly beneficial for reactions involving the often-unstable nitrilium ion intermediates derived from isocyanides.

PlatformKey Advantages for Isocyanide ChemistryRelevance to this compound
Automated SynthesisHigh-throughput screening, rapid library generationAccelerated discovery of bioactive compounds and materials
Flow ChemistryEnhanced safety, precise reaction control, scalabilitySafer handling and optimized synthesis of chiral products

Exploration of New Reaction Classes and Transformational Pathways

Beyond the well-established multicomponent reactions, researchers are actively exploring new reaction classes and transformational pathways for isocyanides like this compound. These efforts are aimed at expanding the synthetic utility of this versatile building block.

Cycloaddition Reactions: Isocyanides can participate in various cycloaddition reactions to construct heterocyclic scaffolds. For instance, they can undergo [4+1] cycloadditions with 1,3-dienes or other four-atom components. The development of catalytic and stereoselective versions of these reactions would provide efficient access to complex chiral heterocycles.

Radical Reactions: The involvement of isocyanides in radical reactions is a growing area of interest. Photoredox catalysis, for example, can be used to generate radical intermediates that can engage with isocyanides in novel bond-forming processes. This opens up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Rearrangement Reactions: Isocyanides can undergo various rearrangement reactions, often triggered by catalysts or external stimuli. The exploration of novel rearrangement pathways for this compound could lead to the discovery of unexpected and synthetically valuable transformations.

Potential in Advanced Materials Chemistry

The unique electronic and structural properties of isocyanides make them attractive building blocks for the synthesis of advanced materials. The incorporation of the chiral leucine-derived unit from this compound can impart specific properties to these materials.

Polymer Chemistry: Isocyanides can be polymerized to form helical polymers known as polyisocyanides. The chirality of this compound can be transferred to the polymer backbone, leading to the formation of polymers with a preferred helical sense. rsc.orgresearchgate.net These chiral polymers have potential applications in chiral recognition, asymmetric catalysis, and as liquid crystalline materials. Furthermore, the synthesis of biodegradable polymers, such as poly(ester-imide)s derived from leucine (B10760876), highlights the potential for creating environmentally friendly materials. nih.gov The development of arginine-leucine based poly(ester urea (B33335) urethane)s for coatings on medical devices showcases the application of leucine derivatives in creating biocompatible and functional materials. nih.gov

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The isocyano group is an excellent ligand for a wide range of transition metals. This compound can be used to synthesize chiral metal complexes and coordination polymers, including MOFs. The chirality of the ligand can be used to create chiral pores and channels within the MOF structure, which could be exploited for enantioselective separations and catalysis.

Material ClassKey FeaturesPotential Applications
Chiral Polymers (Polyisocyanides)Helical structure, chirality transferChiral recognition, asymmetric catalysis, liquid crystals
Biodegradable PolymersEnvironmental compatibilitySustainable materials, medical implants
Metal-Organic Frameworks (MOFs)Chiral pores and channelsEnantioselective separations, heterogeneous catalysis

Unexplored Stereochemical Control in Dynamic Processes

The stereocenter in this compound provides a handle for controlling the stereochemical outcome of reactions. A particularly intriguing area for future research is the application of this chiral isocyanide in dynamic kinetic resolution (DKR) processes.

Dynamic Kinetic Resolution: DKR is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials. princeton.eduwikipedia.org In a DKR process, a racemic starting material is continuously racemized while one of the enantiomers is selectively transformed into a product by a chiral catalyst or reagent. This compound could be employed as a chiral nucleophile in DKR of racemic electrophiles. For instance, in the presence of a suitable racemization catalyst for the electrophile, the (2S)-isocyanide would selectively react with one enantiomer, leading to a single diastereomeric product in high yield and stereoselectivity. Chiral Brønsted acids have been shown to be effective catalysts in DKR processes, and their application in reactions involving chiral isocyanides is a promising avenue for exploration. rsc.org

The development of new catalytic systems that can efficiently racemize a wide range of substrates while being compatible with the reaction conditions for isocyanide chemistry will be crucial for the advancement of this area. The successful implementation of DKR strategies involving this compound would significantly enhance its value as a building block for the synthesis of enantiomerically pure compounds.

Q & A

Basic Research Questions

Q. What optimized synthetic routes exist for methyl (2S)-2-isocyano-4-methylpentanoate, and how do yields compare across methodologies?

  • Methodological Answer : The compound can be synthesized via two primary routes. Ahmadianmoghaddam (2024) achieved an 85% yield using a 1.0 mmol scale procedure involving THF and methanol, surpassing the literature yield of 55% by optimizing workup steps (e.g., liquid-liquid extraction) . In contrast, Elders (2010) utilized POCl₃ in acetonitrile with subsequent methanol quenching, yielding red oils or colorless solids, confirmed by NMR and IR . Key factors affecting yields include solvent choice, reaction scale, and purification techniques.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 10.42 ppm for aldehyde protons in intermediates) and HRMS (e.g., [M+H]⁺ calculated as 132.0444) . Enantiomeric purity is assessed via chiral HPLC or polarimetry, leveraging the stereogenic center at C2 (S-configuration). IR spectroscopy (e.g., isocyanide C≡N stretch at ~2150 cm⁻¹) further validates functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to the volatility and toxicity of isocyanides, strict safety measures are required:

  • Conduct reactions in a fume hood with proper PPE (gloves, goggles).
  • Store the compound under inert gas (e.g., N₂ or Ar) at –20°C to prevent decomposition.
  • Avoid inhalation or skin contact; use spill trays and secondary containment .

Advanced Research Questions

Q. How does the stereochemistry at C2 influence reactivity in multicomponent reactions (MCRs)?

  • Methodological Answer : The (S)-configuration at C2 directs diastereoselectivity in MCRs, as seen in Ugi or Passerini reactions. The chiral isocyanide acts as a stereochemical controller, favoring specific transition states. For mechanistic insights, employ kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to map energy barriers and intermediates .

Q. What strategies reconcile discrepancies in reported synthetic yields (e.g., 55% vs. 85%) for this compound?

  • Methodological Answer : Yield variations arise from differences in:

  • Workup : Ahmadianmoghaddam’s optimized extraction (e.g., ethyl acetate/water) reduced product loss .
  • Catalyst Purity : Elders’ method may require rigorous drying of POCl₃ to avoid side reactions .
  • Scale : Milligram-scale reactions often suffer from lower yields due to handling losses, whereas mmol-scale syntheses improve efficiency.

Q. How can computational chemistry predict the compound’s behavior in catalytic asymmetric reactions?

  • Methodological Answer : Molecular docking (AutoDock) and DFT (Gaussian) model interactions between the isocyanide and chiral catalysts (e.g., bisoxazolines). Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. Experimental validation via X-ray crystallography (SHELX refinement) can resolve stereochemical outcomes .

Q. What post-synthetic modifications of the isocyano group enable access to bioactive derivatives?

  • Methodological Answer : The isocyano group undergoes:

  • Cycloadditions : React with azides (e.g., ’s azido derivatives) for triazole formation .
  • Nucleophilic Additions : Couple with thiols or amines to generate thioamides or amidines.
  • Metal-Catalyzed Reactions : Pd-mediated cross-couplings for complex heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.